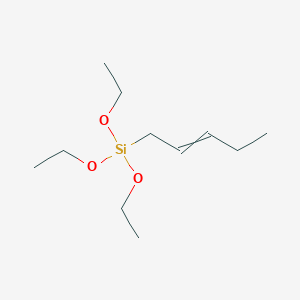

Triethoxy(pent-2-en-1-yl)silane

Description

Properties

CAS No. |

40962-01-4 |

|---|---|

Molecular Formula |

C11H24O3Si |

Molecular Weight |

232.39 g/mol |

IUPAC Name |

triethoxy(pent-2-enyl)silane |

InChI |

InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h9-10H,5-8,11H2,1-4H3 |

InChI Key |

NKOASXOHUZFMGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of Triethoxy Pent 2 En 1 Yl Silane Analogs

Hydrolysis and Condensation Reactions of Alkoxysilanes

The conversion of alkoxysilanes like triethoxy(pent-2-en-1-yl)silane into polysiloxane networks proceeds through a two-step process: hydrolysis of the alkoxy groups to form silanols, followed by the condensation of these silanols to form siloxane (Si-O-Si) bonds. wikipedia.orgresearchgate.net This sequence is the foundation of the sol-gel process, which transforms molecular precursors into a solid material. wikipedia.orgmdpi.comsol-gel.net

The hydrolysis of an alkoxysilane involves the nucleophilic substitution of an alkoxy group (-OR) with a hydroxyl group (-OH) from water. wikipedia.orgafinitica.com For this compound, this can be represented as:

(CH₃CH₂O)₃Si-CH₂CH=CHCH₂CH₃ + 3H₂O ⇌ (HO)₃Si-CH₂CH=CHCH₂CH₃ + 3CH₃CH₂OH

This reaction is generally reversible, with the forward reaction being hydrolysis and the reverse being esterification. unm.edu The kinetics of silanol (B1196071) formation are complex and influenced by several factors. The reaction can be catalyzed by both acids and bases. unm.edutandfonline.com

Acid Catalysis: In acidic conditions, an alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. gelest.comnih.gov The hydrolysis rate under acidic conditions generally increases with increasing electron-donating alkyl substitution on the silicon atom. unm.edu

Base Catalysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of the alkoxy group. unm.edunih.gov The rate of hydrolysis in basic media is generally retarded by increased alkyl substitution due to steric hindrance and inductive effects. unm.edu

A general kinetic expression for the hydrolysis of alkoxysilane esters can be described as follows, indicating contributions from spontaneous, acid-catalyzed, and base-catalyzed pathways. tandfonline.com

Rate = k_spontaneous[Silane] + k_acid[H⁺][Silane] + k_base[OH⁻][Silane]

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol. wikipedia.orgmdpi.com

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH

These condensation reactions lead to the formation of dimers, trimers, and larger oligomers. mdpi.com The structure of these oligomers can be linear, cyclic, or branched, depending on the reaction conditions and the functionality of the silane (B1218182) precursor. mdpi.comnih.gov With trifunctional silanes like this compound, continued condensation results in a highly cross-linked three-dimensional polysiloxane network. mdpi.comnih.gov

The process of network formation can be visualized in stages:

Monomer Hydrolysis: Formation of silanols.

Condensation and Polymerization: Formation of oligomers. mdpi.com

Particle Growth: Aggregation of oligomers. mdpi.com

Gelation: Formation of a continuous network that spans the entire volume of the solvent. mdpi.com

The structure and properties of the final polysiloxane network are highly dependent on the relative rates of hydrolysis and condensation. researchgate.net

The conditions under which hydrolysis and condensation occur have a profound impact on the reaction kinetics and the final structure of the polysiloxane material. mdpi.comtandfonline.com

pH: The pH of the reaction medium is a critical parameter. cfmats.com Acidic conditions (pH < 7) generally promote rapid hydrolysis and slower condensation, leading to more linear or weakly branched polymer structures. gelest.comacs.org Conversely, basic conditions (pH > 7) result in slower hydrolysis but faster condensation, favoring the formation of more compact, highly branched, or particulate structures. unm.eduacs.org The minimum rate for hydrolysis is typically observed around neutral pH. afinitica.com

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates. mdpi.comacs.orgresearchgate.net Higher temperatures can lead to a higher degree of condensation and a more complex, polymerized structure in a shorter amount of time. mdpi.com At elevated temperatures, condensation can also occur through ether elimination. bohrium.com

Solvent: The choice of solvent can influence reaction rates through polarity and its ability to participate in hydrogen bonding. nih.govsemanticscholar.org Solvents are often used as homogenizing agents, especially when dealing with water-insoluble alkoxysilanes. mdpi.com The type of alcohol used as a solvent can affect both the hydrolysis kinetics and the size of the resulting silica (B1680970) particles. semanticscholar.org

Catalyst: Both acids and bases act as catalysts for hydrolysis and condensation. unm.edutandfonline.com Mineral acids are often more effective catalysts than equivalent amounts of base for hydrolysis. unm.edu The choice of catalyst not only affects the reaction rates but also the structure of the resulting polymer network. gelest.com For instance, acid-catalyzed gelation tends to be slow, while base-catalyzed gelation can be rapid. gelest.com

| Reaction Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| Low pH (Acidic) | Fast acs.org | Slow acs.org | Linear, weakly branched polymers acs.org |

| High pH (Basic) | Slow unm.edu | Fast unm.edu | Highly branched, particulate structures unm.edu |

| Neutral pH | Slowest afinitica.com | Slow | |

| Increased Temperature | Increases acs.org | Increases mdpi.com | More condensed and complex network mdpi.com |

| Solvent Polarity | Influences rate nih.gov | Influences rate | Can affect particle size and morphology semanticscholar.org |

| Catalyst | Accelerates unm.edu | Accelerates gelest.com | Affects reaction pathway and network type gelest.com |

Coupling Mechanisms of Organosilanes with Inorganic Substrates

Organosilanes like this compound are widely used as coupling agents to promote adhesion between organic polymers and inorganic materials. nih.govhengdasilane.com This function relies on the ability of the silane to form stable chemical bonds with the surface of the inorganic substrate.

Inorganic substrates such as silica, glass, and metal oxides possess hydroxyl groups (-OH) on their surfaces. gelest.commdpi.com These surface hydroxyls are the primary reaction sites for organosilanes. The coupling mechanism involves several steps:

Hydrolysis: The triethoxy groups of the silane hydrolyze in the presence of water to form reactive silanetriols. mdpi.com

Condensation with Surface: The silanol groups of the hydrolyzed silane condense with the hydroxyl groups on the substrate surface, forming strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds. gelest.comsinosil.com

Interfacial Cross-linking: The silanol groups of adjacent, surface-bound silane molecules can also condense with each other, forming a cross-linked polysiloxane layer at the interface. kglmeridian.com

The formation of these Si-O-Substrate bonds is the driving force for the reaction under dry, aprotic conditions. gelest.com The reactivity of the silane with the hydroxylated surface is influenced by the leaving group, with a general reactivity order of Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com

The reaction of silanes with the silica surface can be distinguished into a fast primary reaction, where a single siloxane bond is formed with the surface, and a slower secondary reaction involving condensation between already bound silane molecules. kglmeridian.com

The primary theory explaining the adhesion-promoting effect of silane coupling agents is the Chemical Bonding Theory . hengdasilane.com This theory posits that the silane forms a chemical bridge between the inorganic substrate and the organic matrix. sinosil.com The silane molecule has a dual nature:

The hydrolyzable groups (e.g., triethoxysilyl) react with the inorganic surface to form covalent Si-O-Substrate bonds. hengdasilane.comsinosil.com

The organofunctional group (e.g., pentenyl) is designed to be compatible with and, in some cases, react with the organic polymer matrix. sinosil.com

This creates a durable interphase region that effectively transfers stress from the polymer to the inorganic filler or substrate, improving the mechanical properties and water resistance of the composite material. sinosil.combohrium.com While the chemical bond is considered the most significant contributor to adhesion, other factors like surface wetting, acid-base interactions, and the formation of a favorable interphase layer also play a role. hengdasilane.combohrium.com

Interactions with Organic Polymers

The primary mechanism by which triethoxy(alkenyl)silanes interact with organic polymers is through the formation of covalent bonds. adhesivesmag.com The alkenyl group, in this case, the pentenyl moiety, can react with the polymer matrix, while the triethoxysilyl group bonds to inorganic substrates or fillers. yahuchi.com This dual reactivity forms a chemical bridge at the interface, enhancing adhesion and the mechanical properties of the composite material. shinetsusilicone-global.com

The process typically involves the hydrolysis of the ethoxy groups on the silicon atom to form reactive silanol groups (Si-OH). gelest.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica or glass) or with each other to form a stable siloxane (Si-O-Si) network on the filler surface. gelest.comnih.gov Subsequently, the organic functional group, the pentenyl group, can participate in the polymerization or cross-linking reactions of the organic polymer matrix, creating a covalent link between the filler and the polymer. shinetsusilicone-global.comresearchgate.net The specific reaction of the pentenyl group will depend on the nature of the polymer and the curing or polymerization mechanism employed. For instance, in a resin that cures via free-radical polymerization, the double bond of the pentenyl group can react and become incorporated into the polymer chains.

The effectiveness of this covalent bonding is influenced by several factors, including the reactivity of the specific organofunctional group with the polymer matrix and the conditions of the reaction, such as temperature and the presence of catalysts. tue.nl

Table 1: Functional Groups of Silane Coupling Agents and Their Target Polymers

| Organofunctional Group | Target Polymer Type |

| Vinyl | Thermoset (e.g., polyesters), Thermoplastic (e.g., polyethylene) |

| Amino | Epoxy, Phenolic, Nylon, Polycarbonate |

| Epoxy | Epoxy, Urethane, Acrylic |

| Methacrylate (B99206) | Thermoset (e.g., polyesters), Thermoplastic (e.g., acrylics) |

This table provides examples of common organofunctional groups on silanes and the types of polymers they are typically designed to interact with covalently.

The unsaturated pentenyl group in this compound analogs makes them suitable for participation in free-radical polymerization and copolymerization processes. researchgate.netnih.gov In these reactions, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is used to generate radicals that can attack the double bond of the alkenylsilane. researchgate.netresearchgate.net

During copolymerization, the alkenylsilane monomer can be incorporated into the growing polymer chains of another monomer, such as methyl methacrylate or styrene. researchgate.netscielo.br The resulting copolymer will have pendant triethoxysilyl groups distributed along its backbone. researchgate.net These silyl (B83357) groups can then undergo hydrolysis and condensation to form cross-links between polymer chains or to bond with inorganic surfaces. researchgate.netscielo.br

The reactivity ratios of the alkenylsilane and the comonomer determine the distribution of the monomers in the final copolymer, which can range from random to alternating or blocky sequences. tulane.edu Understanding these kinetics is crucial for tailoring the properties of the resulting copolymer. tulane.edutue.nl For example, the copolymerization of vinyl triethoxysilane (B36694) (VTES) with methyl methacrylate (MMA) has been shown to produce a copolymer with enhanced thermal stability compared to poly(methyl methacrylate) alone. researchgate.net

The general steps in the free-radical polymerization involving an alkenylsilane are:

Initiation: A free radical is generated from an initiator molecule.

Propagation: The radical adds to the double bond of the alkenylsilane or the comonomer, creating a new radical that continues to react with other monomers.

Termination: Two growing polymer chains react to form a stable, non-reactive molecule.

A primary application of triethoxy(alkenyl)silanes is to improve the compatibility and adhesion between hydrophilic inorganic fillers (like silica) and hydrophobic organic polymer matrices. researchgate.netnih.gov The hydrophilic nature of many fillers can lead to poor dispersion and weak interfacial bonding in a non-polar polymer, negatively impacting the mechanical properties of the composite. researchgate.net

Silane coupling agents, including this compound analogs, modify the surface of the filler, making it more compatible with the polymer matrix. researchgate.net The hydrolysis of the triethoxysilyl groups and subsequent condensation onto the filler surface creates a chemical bond. nih.gov The outward-facing pentenyl groups then present a more organophilic surface to the polymer matrix, improving wetting and dispersion. researchgate.net

This enhanced interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in improved mechanical properties such as tensile strength, impact resistance, and modulus. researchgate.netcapes.gov.br The formation of a durable bond at the interface also contributes to better resistance against environmental factors like moisture, which can otherwise degrade the composite's performance. shinetsusilicone-global.comcapes.gov.br

Table 2: Effect of Silane Treatment on Mechanical Properties of a Generic Polymer Composite

| Property | Untreated Filler | Silane-Treated Filler |

| Tensile Strength | Lower | Higher |

| Elongation at Break | Lower | Higher |

| Impact Resistance | Lower | Higher |

| Interfacial Adhesion | Weak | Strong |

This table illustrates the general improvements observed in the mechanical properties of polymer composites when the filler is treated with a suitable silane coupling agent.

Role of Unsaturated Alkenyl Moiety in Specific Reaction Pathways

The presence of the carbon-carbon double bond in the pentenyl group is central to the reactivity of this compound in polymerization and cross-linking reactions.

The alkenyl group provides a reactive site for cross-linking polymer chains. tue.nl This is particularly important in the curing of thermosetting resins and elastomers. Once the silane has been incorporated into the polymer structure or onto a filler surface, the double bonds can react with each other or with other reactive sites in the polymer matrix to form a three-dimensional cross-linked network. mdpi.com

This cross-linking can be initiated by various means, including heat, radiation, or the addition of a curing agent. google.com For example, in peroxide-cured elastomers, the peroxide radicals can abstract a hydrogen atom to create a polymer radical, which can then add across the double bond of the alkenylsilane, leading to a cross-link. Another important cross-linking reaction is hydrosilylation, where a Si-H group adds across the double bond in the presence of a platinum catalyst, forming a stable carbon-silicon bond. mdpi.com This is a common curing mechanism for silicone-based materials. mdpi.com The formation of this cross-linked network significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final material.

As discussed in section 3.3.2, the unsaturated alkenyl moiety is the key functional group that allows these silanes to act as monomers or comonomers in polymerization reactions. researchgate.net The ability of the double bond to undergo addition reactions, particularly through free-radical mechanisms, enables the direct incorporation of the silane into the polymer backbone. nih.gov

The reactivity of the alkenyl group in polymerization is influenced by its structure. For instance, the position of the double bond and the nature of the substituents can affect its susceptibility to radical attack. This participation in the polymerization process is fundamental to creating hybrid organic-inorganic materials where the inorganic silyl functionality is covalently integrated into the organic polymer structure. researchgate.net

Applications in Advanced Materials Engineering and Polymer Science

Development of Organic-Inorganic Hybrid Materials

The synthesis of organic-inorganic hybrid materials often utilizes the dual reactivity of triethoxy(pent-2-en-1-yl)silane. The triethoxysilyl group can form a stable inorganic siloxane network (Si-O-Si), while the pentenyl group provides a site for organic polymerization or grafting. This capability is fundamental to creating a new class of materials that synergistically combines the advantages of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability).

The sol-gel process is a versatile and widely employed method for synthesizing these hybrid materials at low temperatures. It involves the hydrolysis and condensation of metal alkoxides, in this case, this compound, to form a colloidal suspension (sol) that subsequently gels to form a continuous network in a liquid medium. The versatility of the sol-gel process allows for the creation of materials for a wide array of applications.

The incorporation of organic functionalities into the inorganic matrix can be achieved through two primary strategies involving this compound: co-condensation and post-grafting.

In the co-condensation approach, this compound is mixed with other metal alkoxides, such as tetraethoxysilane (TEOS), at the beginning of the sol-gel process. The hydrolysis and subsequent condensation reactions occur simultaneously for both precursors, leading to a random distribution of the organic pentenyl groups throughout the resulting inorganic siloxane network. This one-pot method is efficient for creating homogeneously functionalized materials.

The post-grafting method, conversely, involves first preparing a porous inorganic silica (B1680970) gel, typically from a precursor like TEOS. The surface of this pre-formed silica contains reactive silanol (B1196071) (Si-OH) groups. This compound is then introduced, and its triethoxysilyl groups react with the surface silanols, covalently attaching the pentenyl-containing silane (B1218182) to the inorganic support. This method allows for precise control over the surface functionalization of the material.

| Functionalization Strategy | Description | Advantages |

| Co-condensation | Simultaneous hydrolysis and condensation of this compound and other alkoxide precursors. | Homogeneous distribution of functional groups, one-pot synthesis. |

| Post-grafting | Reaction of this compound with a pre-formed inorganic support. | Precise control over surface functionalization. |

The final properties of the hybrid materials, including their structure and porosity, are highly dependent on the parameters of the sol-gel process. By carefully controlling these parameters, it is possible to tailor the material for specific applications.

Key parameters that influence the material's characteristics include:

pH of the reaction medium: The pH affects the rates of hydrolysis and condensation. Acidic conditions tend to favor hydrolysis, leading to weakly branched polymers and, consequently, materials with smaller pores. Conversely, basic conditions promote condensation, resulting in more highly branched clusters and materials with larger, more open pore structures.

Water-to-alkoxide ratio (H₂O/Si): This ratio determines the extent of hydrolysis. A higher water content generally leads to a more complete hydrolysis of the ethoxy groups, resulting in a more extensively cross-linked and denser network.

Solvent: The choice of solvent can influence the solubility of the precursors and intermediates, affecting the homogeneity of the final material.

Temperature and aging: The temperature at which the reaction and subsequent aging of the gel are carried out can impact the rates of condensation and the rearrangement of the siloxane bonds, thereby influencing the final pore structure and mechanical properties of the material.

| Sol-Gel Parameter | Effect on Material Properties |

| pH | Influences hydrolysis and condensation rates, affecting pore size. |

| Water/Alkoxide Ratio | Controls the degree of hydrolysis and cross-linking density. |

| Solvent | Affects the homogeneity and solubility of precursors. |

| Temperature & Aging | Impacts condensation rates and final pore structure. |

Integration into Polymer Matrices

This compound serves as an effective coupling agent to improve the compatibility and interaction between inorganic fillers and organic polymer matrices. This enhancement is crucial for the development of high-performance composite materials.

In composites, coatings, and sealants, strong adhesion between the organic polymer and the inorganic substrate or filler is paramount for durability and performance. This compound facilitates this by forming a chemical bridge at the interface. The triethoxysilyl end of the molecule hydrolyzes to form silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica. This creates a covalent bond with the inorganic component.

The pentenyl group of this compound can participate in cross-linking reactions within a polymer system. This is particularly relevant in the curing of elastomers and other polymers where a three-dimensional network structure is desired to enhance properties such as elasticity, tensile strength, and thermal stability.

During the curing process, often initiated by heat, radiation, or a chemical initiator, the double bond in the pentenyl group can react with polymer chains or with other silane molecules. This results in the formation of cross-links that connect the polymer chains, transforming a collection of individual chains into a robust, single-molecule network. The incorporation of the silane also introduces the potential for a secondary moisture-cure mechanism via the hydrolysis and condensation of the ethoxy groups, further increasing the cross-link density and performance of the final polymer product.

Improvement of Mechanical and Thermal Properties of Materials

Trialkoxysilanes are instrumental in enhancing the physical characteristics of polymer composites. They function as crosslinking and coupling agents, which can significantly improve the mechanical strength and thermal stability of materials like hyperbranched polymers (HBPs) and silicone rubbers. mdpi.comresearchgate.net

Table 1: Effect of Silane Cross-Linker on RTV Silicone Rubber Properties This table presents illustrative data based on findings for functionally similar triethoxysilane (B36694) cross-linking agents.

| Property | Standard RTV Silicone Rubber | RTV Silicone Rubber with Silane Cross-Linker |

| Tensile Strength | Lower | Significantly Higher researchgate.net |

| Elongation at Break | Lower | Significantly Higher researchgate.net |

| Thermal Stability | Lower | Significantly Higher researchgate.net |

| Cross-linking Density | Lower | Higher researchgate.net |

Surface Hydrophobation and Wettability Control

Organofunctional silanes are widely used to modify the surface energy of substrates, rendering them hydrophobic (water-repellent). mdpi.com The mechanism involves the hydrolysis of the triethoxy groups into silanols, which then condense with hydroxyl groups on the surface of an inorganic material (like glass, metal oxides, or ceramics) to form a stable, covalent Si-O-substrate bond.

Role as Intermediates in Organic Synthesis

The reactivity of the pentenyl group, coupled with the unique properties of the silicon atom, makes this compound a valuable intermediate in several classes of organic reactions.

Allylation Reactions (e.g., Hosomi-Sakurai Type)

Hiyama Cross-Coupling Reactions

This compound is a suitable organosilane partner in Hiyama cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide (e.g., triflate). organic-chemistry.org A critical feature of the Hiyama coupling is the requirement for an activator, typically a fluoride (B91410) source (like TBAF) or a base, to polarize the silicon-carbon bond by forming a reactive pentavalent silicate (B1173343) intermediate. organic-chemistry.org

The presence of alkoxy groups, such as the triethoxy groups in this compound, has been shown to increase the reaction rate compared to analogous alkylsilanes. organic-chemistry.org In some protocols, reagents like copper(II) fluoride (CuF₂) can serve a dual role, acting as both the fluoride activator for the silane and the reoxidant to regenerate the active Pd(II) catalyst from Pd(0) in the catalytic cycle. nih.govumn.edu This reaction tolerates a wide range of functional groups and represents a powerful alternative to other cross-coupling methods like the Suzuki coupling. organic-chemistry.org

Table 2: Components of a Representative Hiyama Cross-Coupling Reaction This table outlines the typical components used in Hiyama cross-coupling reactions involving trialkoxysilanes.

| Component | Role in Reaction | Example |

| Organosilane | Nucleophilic Partner | Triethoxy(aryl)silane nih.govresearchgate.net |

| Organic Halide | Electrophilic Partner | Aryl Bromide, Aryl Chloride researchgate.netmdpi.com |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(OAc)₂ nih.govmdpi.com |

| Activator | Forms hypervalent silicate | NaOH, TBAF, CuF₂ organic-chemistry.orgnih.govresearchgate.net |

| Solvent | Reaction Medium | Water, Organic Solvents researchgate.netmdpi.com |

Ring-Forming Reactions and Desilylative Transformations

The utility of allylsilanes like this compound in the aforementioned reactions is fundamentally due to their ability to undergo desilylative transformations, where the silyl (B83357) group is cleaved to facilitate the formation of a new bond. This principle can be extended to more complex, intramolecular processes, including ring-forming reactions.

For example, intramolecular versions of the Hosomi-Sakurai reaction can be used to construct cyclic systems. nih.gov In one reported strategy, an intramolecular Nicholas/Hosomi-Sakurai cascade reaction was developed to form a seven-membered cycloheptene (B1346976) ring, demonstrating the power of allylsilane chemistry in complex molecule synthesis. nih.gov In such a transformation, the allylsilane moiety and the electrophilic partner are present in the same molecule. Upon activation, the nucleophilic attack of the allyl group leads to cyclization, followed by desilylation to yield the final ring structure. This showcases the versatility of the allylsilane functional group beyond simple intermolecular additions and couplings.

Analytical and Computational Methodologies for Characterizing Organosilane Systems

Spectroscopic Characterization Techniques for Organosilane Structures and Hybrid Materials

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of organosilanes and for monitoring their transformations during processes like hydrolysis and condensation. Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are among the most powerful tools for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si nuclei, provides detailed information about the chemical environment of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the organic moieties attached to the silicon atom. For Triethoxy(pent-2-en-1-yl)silane, the ¹H NMR spectrum would exhibit characteristic signals for the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and the pentenyl group protons, including signals for the vinylic, allylic, and aliphatic protons. The integration of these signals provides quantitative information about the number of protons in each environment.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the organosilane. Each carbon atom in the ethoxy and pentenyl groups will give a distinct signal, allowing for the confirmation of the organic structure. The chemical shifts are sensitive to the electronic environment, providing further evidence of the molecular structure. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon center and its transformations. unige.ch The chemical shift of the ²⁹Si nucleus is highly sensitive to the number and type of substituents bonded to the silicon atom. For this compound, a single resonance would be expected in the region typical for trialkoxysilanes. During hydrolysis and condensation, new signals corresponding to silanols (R-Si(OR)₂(OH)), siloxanes (Si-O-Si), and fully condensed species will appear, allowing for the monitoring of the reaction progress. uni-muenchen.deresearchgate.netresearchgate.net The degree of condensation can be quantified by integrating the signals corresponding to different silicon species (T⁰, T¹, T², T³). unimib.itcsic.es

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -Si-O-CH₂-CH₃ | ~3.8 | Quartet |

| ¹H | -Si-O-CH₂-CH₃ | ~1.2 | Triplet |

| ¹H | -Si-CH₂-CH= | ~1.8 | Doublet |

| ¹H | =CH-CH₂- | ~5.5-5.7 | Multiplet |

| ¹H | -CH₂-CH₃ | ~2.0 | Quintet |

| ¹H | -CH=CH-CH₃ | ~5.4-5.6 | Multiplet |

| ¹H | =CH-CH₃ | ~1.7 | Doublet of doublets |

| ¹³C | -Si-O-C H₂-CH₃ | ~58 | |

| ¹³C | -Si-O-CH₂-C H₃ | ~18 | |

| ¹³C | -Si-C H₂-CH= | ~23 | |

| ¹³C | -CH₂-C H=C H- | ~125-135 | |

| ¹³C | =CH-C H₂-CH₃ | ~25 | |

| ¹³C | -CH₂-C H₃ | ~13 | |

| ²⁹Si | (EtO)₃Si - | -45 to -50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the various bonds present. researchgate.netresearchgate.net

Key vibrational modes include:

Si-O-C stretching: Strong bands typically observed in the region of 1100-1000 cm⁻¹.

C-H stretching: Bands for aliphatic and vinylic C-H bonds appear around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

C=C stretching: A characteristic band for the pentenyl group's double bond would be present around 1640 cm⁻¹.

Si-C stretching: Weaker bands can be found in the fingerprint region.

During hydrolysis, the appearance of a broad band around 3400 cm⁻¹ indicates the formation of Si-OH groups, while the decrease in the intensity of the Si-O-C bands signifies the consumption of the ethoxy groups. The subsequent formation of Si-O-Si bonds during condensation is evidenced by the appearance of a new broad band around 1130-1000 cm⁻¹. researchgate.net

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkenyl) | Stretching | 3100-3000 | Medium |

| C-H (alkyl) | Stretching | 2975-2850 | Strong |

| C=C | Stretching | ~1640 | Medium-Weak |

| Si-O-C | Asymmetric Stretching | ~1100 | Strong |

| Si-O-C | Symmetric Stretching | ~960 | Strong |

| -CH₂- | Bending | ~1460 | Medium |

| -CH₃ | Bending | ~1390 | Medium |

Computational Chemistry Approaches to Reaction Mechanisms and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms of organosilanes at a molecular level and to predict the properties of the resulting materials, thus guiding material design. doaj.org

Investigating Reaction Mechanisms

The hydrolysis and condensation reactions of alkoxysilanes are complex, involving multiple steps and intermediates. acs.org DFT calculations can be employed to:

Determine Reaction Energetics: Calculate the activation energies and reaction enthalpies for each step of the hydrolysis and condensation process. This helps in understanding the reaction kinetics and identifying the rate-determining steps. researchgate.net

Elucidate Transition States: Optimize the geometries of transition state structures to understand the molecular rearrangements that occur during the reaction.

Analyze Reaction Pathways: Compare different possible reaction mechanisms (e.g., Sₙ2-Si) to determine the most favorable pathway under different conditions (e.g., acidic, basic, or neutral pH). acs.org

For this compound, computational studies could reveal how the electronic and steric effects of the pentenyl group influence the reactivity of the triethoxysilyl group compared to other alkyl or functionalized silanes.

Material Design and Property Prediction

Computational methods are also instrumental in the design of novel materials based on organosilanes. By modeling the interactions of silanes with surfaces and with each other, it is possible to predict:

Adhesion Properties: Calculate the binding energy between the silane (B1218182) and a substrate (e.g., silica (B1680970), metal oxide) to predict the adhesion strength of coatings and composites. doaj.org

Self-Assembled Monolayer (SAM) Structure: Simulate the arrangement of silane molecules on a surface to understand the structure and packing density of the resulting monolayer.

Mechanical and Thermal Properties: Predict the mechanical and thermal stability of the polysiloxane networks formed from the condensation of this compound.

These computational insights can significantly accelerate the development of new materials with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation. researchgate.net

Interactive Data Table: Key Parameters from Computational Studies of Alkoxysilane Reactions

| Parameter | Description | Typical Information Gained | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts reaction rates for hydrolysis and condensation steps. | Understanding the influence of the pentenyl group on reactivity. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines if a reaction is exothermic or endothermic. | Assessing the thermodynamics of hydrolysis and condensation. |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | Provides a snapshot of the bond-making and bond-breaking process. | Visualizing the mechanism of Si-O bond cleavage and formation. |

| Binding Energy | The energy released when molecules associate with each other or with a surface. | Predicts the strength of adhesion to substrates. | Guiding the design of coatings and composites. |

Future Research Directions and Emerging Trends

Tailoring Organosilane Structures for Specific Material Properties

The functionality of materials derived from organosilanes is directly influenced by the molecular structure of the silane (B1218182) precursors. mdpi.com Researchers are focused on meticulously modifying compounds like triethoxy(pent-2-en-1-yl)silane to achieve specific, desirable material characteristics. acs.org This involves strategic alterations to both the organic and inorganic components of the molecule.

The reactivity of the silicon-oxygen bonds can be managed by changing the alkoxy groups. While this compound contains ethoxy groups, future investigations may explore substituting them with other alkoxy or aryloxy groups to control the rates of hydrolysis and condensation. This, in turn, affects the final properties of the resulting polysiloxane network, such as thermal stability and refractive index.

The organic part of the molecule, the pent-2-en-1-yl group, provides another opportunity for modification. The double bond in this group is a critical feature that allows for various cross-linking and functionalization reactions. Future research will likely concentrate on incorporating different functional groups into this organic chain to introduce specific capabilities. For example, adding chromophores could result in photoactive materials. The length and branching of the alkyl chain can also be adjusted to manage the flexibility and hydrophobicity of the final polymers. researchgate.net

Table 1: Molecular Modifications and Targeted Material Properties

| Molecular Modification | Targeted Material Property |

| Altering Alkoxy Groups | Control over hydrolysis and condensation rates, thermal stability, refractive index |

| Modifying the Organic Substituent | Introduction of specific functionalities (e.g., photoactivity, biocompatibility), control over polymer flexibility and hydrophobicity |

Advanced Catalytic Systems for Sustainable Organosilane Synthesis

The production of organosilanes, including this compound, has often relied on hydrosilylation reactions that use platinum-based catalysts. researchgate.net Although effective, these catalysts are costly and pose environmental concerns. A significant focus of current research is the development of more sustainable and economical catalytic systems. wiley.com

Future research is heavily directed towards exploring catalysts made from earth-abundant and less toxic metals. organic-chemistry.org Complexes of iron, copper, and zinc are emerging as promising alternatives to platinum. These newer catalysts not only lessen the environmental impact of organosilane production but may also provide different selectivity, potentially creating novel organosilane structures.

Additionally, the principles of green chemistry are increasingly being integrated into organosilane synthesis. This includes adopting solvent-free reaction conditions, using energy-efficient methods like microwave-assisted synthesis, and creating recyclable catalytic systems. researchgate.net Heterogeneous catalysts, which are in a different phase from the reactants, are especially appealing because they can be easily separated and reused, which minimizes waste and reduces production costs.

Novel Applications in Nanomaterials and Smart Systems

The distinct properties of organosilanes make them excellent candidates for creating advanced nanomaterials and smart systems. With its reactive double bond and ability to form silica (B1680970), this compound is well-suited for these innovative applications.

In the field of nanomaterials, this organosilane can be used to functionalize the surfaces of nanoparticles, such as those made of gold or silver, as well as quantum dots. mdpi.com This surface modification can enhance their dispersion in different media, prevent them from clumping together, and introduce new functionalities. mdpi.com For instance, coating nanoparticles with a layer derived from this compound can serve as a platform for further chemical reactions, enabling the attachment of biomolecules for applications like targeted drug delivery or sensors. mdpi.com

The creation of "smart" materials that can respond to external stimuli is another exciting area of research. The double bond in this compound can be used in polymerization to form responsive polymer networks. These networks could be engineered to alter their shape, color, or permeability in response to changes in temperature, pH, or light. Such materials have potential applications in self-healing coatings, soft robotics, and adaptive optics. The capacity to form inorganic-organic hybrid materials also presents opportunities for developing new sensors with improved sensitivity and selectivity.

Table 2: Applications in Nanomaterials and Smart Systems

| Application Area | Role of this compound | Potential Impact |

| Nanomaterials | Surface functionalization of nanoparticles | Improved dispersibility, prevention of agglomeration, platform for further functionalization |

| Smart Systems | Creation of responsive polymer networks | Development of self-healing materials, soft robotics, and advanced sensors |

Q & A

Q. What are the most reliable synthetic routes for preparing triethoxy(pent-2-en-1-yl)silane, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves the direct method, where silicon powder reacts with ethanol or methanol under controlled conditions to form trialkoxysilanes . Ethoxysilanes are preferred over chlorosilanes due to their hydrolytic stability and reduced toxicity, which simplifies handling . Reaction parameters such as temperature (optimized between 60–80°C), solvent choice (e.g., anhydrous ethanol), and catalyst selection (e.g., metal halides) critically impact yield. For example, higher temperatures accelerate silane formation but may increase side reactions like oligomerization. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is recommended to isolate the target compound and remove unreacted silicon or alkoxy byproducts .

Q. How can researchers verify the structural integrity and purity of this compound?

Characterization should combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Confirm the presence of the pent-2-en-1-yl group via characteristic vinyl proton signals (δ 5.0–5.8 ppm for allylic protons) and ethoxy groups (δ 1.2–1.4 ppm for CH₃ and δ 3.7–3.9 ppm for CH₂) .

- Gas chromatography (GC) : Assess purity (>98% is typical for research-grade material) by comparing retention times with standards .

- FT-IR : Identify Si-O-C stretches (~1,080 cm⁻¹) and vinyl C=C vibrations (~1,640 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to enhance its reactivity in surface modification applications?

The pent-2-en-1-yl group’s unsaturated bond enables further functionalization:

- Hydrosilylation : React with hydrosilanes (e.g., HSiCl₃) using platinum catalysts to introduce chloroalkyl or aryl groups for tailored surface anchoring .

- Epoxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form an epoxide, enhancing compatibility with polar substrates like silica .

- Fluorination : Substitute the alkene with fluorinated agents (e.g., perfluoroalkyl iodides) to create hydrophobic coatings, as seen in fluorinated triethoxysilanes like C16H19F17O3Si .

Q. How can researchers address discrepancies in hydrolysis kinetics data for this compound under varying environmental conditions?

Hydrolysis rates depend on humidity, pH, and solvent polarity. For reproducible results:

- Controlled humidity chambers : Maintain relative humidity (RH) at 40–60% to balance hydrolysis and condensation .

- Acid/Base catalysis : Use acetic acid (pH 4–5) to accelerate hydrolysis or ammonia (pH 9–10) to promote condensation. Monitor via gravimetric analysis or ²⁹Si NMR to track siloxane network formation .

- Solvent polarity : Hydrolysis in polar aprotic solvents (e.g., THF) slows reactivity compared to water-rich systems, enabling stepwise functionalization .

Q. What advanced analytical techniques are critical for studying the interfacial interactions of this compound in composite materials?

- X-ray photoelectron spectroscopy (XPS) : Quantify surface Si-O-Si bonding (binding energy ~103 eV) and residual ethoxy groups (~102 eV) .

- Contact angle measurements : Assess hydrophobicity changes after surface modification; fluorinated derivatives achieve angles >110° .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability; decomposition onset for triethoxysilanes typically occurs at 200–250°C .

Q. How does the pent-2-en-1-yl substituent influence the steric and electronic properties of triethoxysilanes compared to alkyl or aryl analogs?

- Steric effects : The branched pentenyl group increases steric hindrance, slowing hydrolysis but improving thermal stability. Compare with linear alkylsilanes (e.g., triethoxy(octyl)silane), which hydrolyze faster due to reduced steric shielding .

- Electronic effects : The electron-rich alkene enhances susceptibility to electrophilic attack, enabling regioselective functionalization (e.g., epoxidation) absent in saturated analogs .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during the synthesis of this compound derivatives?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-induced premature hydrolysis .

- Catalyst optimization : Employ Karstedt’s catalyst (Pt-based) for hydrosilylation to minimize undesired oligomerization .

- Real-time monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. What computational tools are available to model the adsorption behavior of this compound on oxide surfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.